molecular formula C12H8F3N3O4S2 B3160926 2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid CAS No. 866155-89-7

2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid

Cat. No. B3160926
CAS RN: 866155-89-7
M. Wt: 379.3 g/mol
InChI Key: RAIBXQFEDDRDPH-UHFFFAOYSA-N
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Description

The compound “2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid” is a complex organic molecule. It contains several functional groups, including a trifluoromethoxy group, a benzoyl group, an amino group, a thiadiazol group, a sulfanyl group, and an acetic acid group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. Each of these groups will contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound’s chemical reactivity will be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, while the acetic acid group could undergo reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound will be determined by its molecular structure. For example, the presence of the trifluoromethoxy group could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Synthetic Chemistry and Structural Properties

The synthetic routes and structural properties of related heterocyclic compounds have been extensively explored due to their potential in developing novel pharmaceuticals and materials. For instance, the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the interest in exploring the reactivity and formation of heterocyclic compounds under various conditions, offering insights into the structural diversity and potential applications of such molecules in material science and drug design (Issac & Tierney, 1996).

Medicinal Chemistry

Compounds related to "2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid" have been explored for their potential in medicinal chemistry. Quinazoline derivatives, for example, exhibit a range of biological activities, highlighting the importance of heterocyclic compounds in developing new medicinal agents. The synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones and their demonstrated antibacterial activity underscore the therapeutic potential of such structures in addressing antibiotic resistance (Tiwary et al., 2016).

Pharmacological Evaluation

The development of novel benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties exemplifies the application of heterocyclic chemistry in discovering new therapeutic agents. The evaluation of these compounds for their in vitro antioxidant and anti-inflammatory activities provides a foundation for further research into their potential as therapeutic agents (Raut et al., 2020).

properties

IUPAC Name

2-[[5-[[3-(trifluoromethoxy)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O4S2/c13-12(14,15)22-7-3-1-2-6(4-7)9(21)16-10-17-18-11(24-10)23-5-8(19)20/h1-4H,5H2,(H,19,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIBXQFEDDRDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NC2=NN=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132299
Record name 2-[[5-[[3-(Trifluoromethoxy)benzoyl]amino]-1,3,4-thiadiazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866155-89-7
Record name 2-[[5-[[3-(Trifluoromethoxy)benzoyl]amino]-1,3,4-thiadiazol-2-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866155-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[5-[[3-(Trifluoromethoxy)benzoyl]amino]-1,3,4-thiadiazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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